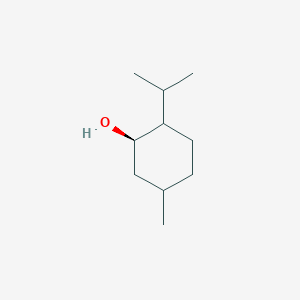
(1R)-2-isopropyl-5-methylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-イソプロピル-5-メチルシクロヘキサン-1-オールは、分子式C10H20Oを持つキラルアルコールです。無色の液体で、特徴的な臭いがあり、香料業界で広く使用されています。この化合物は、有機合成における用途や、様々な化学物質の製造における中間体としても知られています。
2. 製法
合成経路と反応条件: (1R)-2-イソプロピル-5-メチルシクロヘキサン-1-オールの合成は、通常、天然に存在するモノテルペンであるカルボンの水素化によって行われます。この反応は、活性炭上のパラジウム(Pd/C)などの触媒の存在下、水素ガス中で高圧かつ高温で行われます。反応条件は、カルボニル基を選択的に対応するアルコールに還元するために慎重に制御されます。
工業生産方法: 工業的な環境では、(1R)-2-イソプロピル-5-メチルシクロヘキサン-1-オールの製造には、大規模な水素化プロセスが用いられます。連続式反応器と高度な触媒系の使用により、効率的かつ高収率で化合物を製造することができます。このプロセスは、副生成物を最小限に抑え、最終製品の純度を確保するように最適化されています。
3. 化学反応解析
反応の種類: (1R)-2-イソプロピル-5-メチルシクロヘキサン-1-オールは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、酸化クロム(VI)(CrO3)または過マンガン酸カリウム(KMnO4)などの酸化剤を使用して、対応するケトンを形成するように酸化することができます。
還元: アルコールのさらなる還元は、炭化水素の形成につながる可能性があります。
置換: 水酸基は、塩化チオニル(SOCl2)または三臭化リン(PBr3)などの試薬を使用して、他の官能基と置換することができます。
一般的な試薬と条件:
酸化: 酢酸中の酸化クロム(VI)または水溶液中の過マンガン酸カリウム。
還元: 活性炭上のパラジウムなどの金属触媒の存在下での水素ガス。
置換: ジクロロメタンなどの不活性溶媒中の塩化チオニルまたは三臭化リン。
主要な生成物:
酸化: 2-イソプロピル-5-メチルシクロヘキサノンの形成。
還元: 2-イソプロピル-5-メチルシクロヘキサンの形成。
置換: 2-イソプロピル-5-メチルシクロヘキシルクロリドまたはブロミドの形成。
4. 科学研究における用途
(1R)-2-イソプロピル-5-メチルシクロヘキサン-1-オールは、科学研究において幅広い用途を持っています。
化学: これは、複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用などの潜在的な生物活性について研究されています。
医学: 様々な疾患の治療における治療剤としての可能性を探るために、研究が進行中です。
産業: これは、その心地よい香りから香料業界で使用され、他の化学物質の製造における中間体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-isopropyl-5-methylcyclohexan-1-ol typically involves the hydrogenation of carvone, a naturally occurring monoterpene. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective reduction of the carbonyl group to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. The process is optimized to minimize by-products and ensure the purity of the final product.
化学反応の分析
Types of Reactions: (1R)-2-Isopropyl-5-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: Formation of 2-isopropyl-5-methylcyclohexanone.
Reduction: Formation of 2-isopropyl-5-methylcyclohexane.
Substitution: Formation of 2-isopropyl-5-methylcyclohexyl chloride or bromide.
科学的研究の応用
(1R)-2-Isopropyl-5-methylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the fragrance industry for its pleasant odor and as an intermediate in the production of other chemicals.
作用機序
(1R)-2-イソプロピル-5-メチルシクロヘキサン-1-オールの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、特定の受容体のリガンドとして作用し、その活性を調節し、様々な生理学的効果をもたらす可能性があります。正確な分子標的と経路は依然として調査中ですが、初期の研究では、炎症反応と微生物の増殖の調節に関与していることが示唆されています。
類似の化合物:
メントール: 類似の構造を持つ別のキラルアルコールですが、官能基が異なります。
カルボン: (1R)-2-イソプロピル-5-メチルシクロヘキサン-1-オールの前駆体であり、アルコールの代わりにケトンの官能基を持っています。
イソプレゴール: 香料業界で同様の用途を持つ関連化合物です。
独自性: (1R)-2-イソプロピル-5-メチルシクロヘキサン-1-オールは、その特定のキラル配置と、シクロヘキサン環上のイソプロピル基とメチル基の両方が存在するため、ユニークです。このユニークな構造は、明確な化学的および物理的特性を与え、様々な用途において価値のあるものとなっています。
類似化合物との比較
Menthol: Another chiral alcohol with a similar structure but different functional groups.
Carvone: The precursor to (1R)-2-isopropyl-5-methylcyclohexan-1-ol, with a ketone functional group instead of an alcohol.
Isopulegol: A related compound with similar applications in the fragrance industry.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both isopropyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
904840-84-2 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
(1R)-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8?,9?,10-/m1/s1 |
InChIキー |
NOOLISFMXDJSKH-UDNWOFFPSA-N |
異性体SMILES |
CC1CCC([C@@H](C1)O)C(C)C |
正規SMILES |
CC1CCC(C(C1)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12468771.png)
![2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide](/img/structure/B12468778.png)
![2-{4-[(2-chlorobenzyl)oxy]phenyl}-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12468790.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B12468802.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B12468808.png)
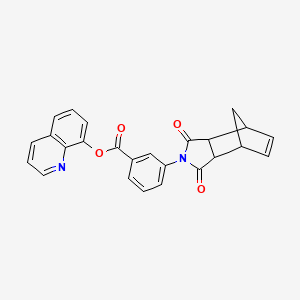
![N-(4-chlorophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]butanamide](/img/structure/B12468827.png)
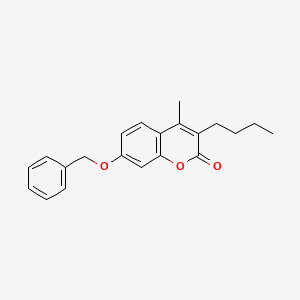
![N-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12468844.png)
![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)

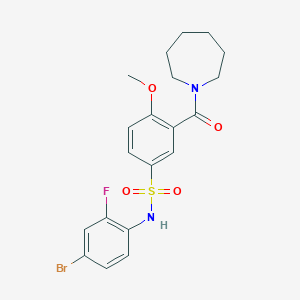
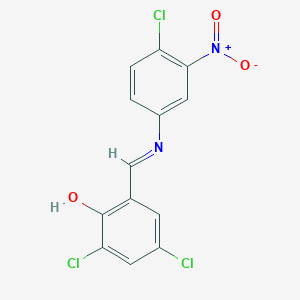
![2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)](/img/structure/B12468875.png)
